Nifurtimox-d4: A Technical Guide to its Chemical Properties, Structure, and Analysis
Nifurtimox-d4: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifurtimox-d4 is the deuterated analog of Nifurtimox, an essential antiprotozoal agent primarily used in the treatment of Chagas disease, caused by Trypanosoma cruzi.[1] As a stable isotope-labeled internal standard, Nifurtimox-d4 is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Nifurtimox in biological matrices through mass spectrometry-based methods. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to Nifurtimox-d4, aimed at supporting research and development in this field.
Chemical Properties and Structure
Nifurtimox-d4 is structurally identical to Nifurtimox, with the exception of four deuterium atoms replacing hydrogen atoms on the thiomorpholine dioxide ring. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis.
Table 1: Chemical Properties of Nifurtimox-d4
| Property | Value | Reference |
| Chemical Name | (E)-3-methyl-4-(((5-nitrofuran-2-yl)methylene)amino)thiomorpholine-2,2,6,6-d4 1,1-dioxide | |
| Molecular Formula | C₁₀H₉D₄N₃O₅S | [2] |
| Molecular Weight | 291.32 g/mol | [2] |
| Physical State | Solid | |
| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO. | |
| Synonyms | 4-(5-Nitrofurfurylideneamino)-3-methylthiomorpholine-d4 1,1-Dioxide; BAY 2502-d4; Bayer 2502-d4; Lampit-d4; (±)-Nifurtimox-d4 | [2] |
| Purity | ≥99% deuterated forms (d₁-d₄) |
The chemical structure of Nifurtimox-d4 is depicted below:
Experimental Protocols
Synthesis of Nifurtimox-d4
Analytical Characterization
The characterization of Nifurtimox-d4 relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra of Nifurtimox-d4 will be similar to that of Nifurtimox, with the notable absence of signals corresponding to the protons at the 2 and 6 positions of the thiomorpholine ring. The adjacent proton signals may also show altered splitting patterns. While specific spectra for Nifurtimox-d4 are not widely published, ¹H and ¹³C NMR data for unlabeled Nifurtimox are available and can be used as a reference.[4]
2. Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and determine the exact mass of Nifurtimox-d4.
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Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pattern, which is crucial for developing selective and sensitive quantification methods. The fragmentation of Nifurtimox typically involves cleavage at the hydrazone moiety.[1] For Nifurtimox-d4, the resulting fragment containing the deuterated thiomorpholine dioxide ring will have a mass shift corresponding to the four deuterium atoms.
Table 2: Key Mass Spectrometry Fragments of Nifurtimox
| Fragment Description | m/z (for unlabeled Nifurtimox) | Reference |
| Dioxidothiomorpholine moiety | 148.0427 | [1] |
For Nifurtimox-d4, the corresponding fragment would be expected at a higher m/z value.
Quantification of Nifurtimox using Nifurtimox-d4 as an Internal Standard
Nifurtimox-d4 is primarily used as an internal standard for the accurate quantification of Nifurtimox in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow:
Caption: Workflow for Nifurtimox quantification using Nifurtimox-d4.
Protocol Outline:
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Sample Preparation: A known amount of Nifurtimox-d4 is added to the biological sample. Proteins are then removed, typically by precipitation with a solvent like acetonitrile. This is followed by extraction of the analytes.
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Chromatographic Separation: The extracted sample is injected into an HPLC system, where Nifurtimox and Nifurtimox-d4 are separated from other matrix components, usually on a C18 reversed-phase column.[4]
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Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Nifurtimox and Nifurtimox-d4 are monitored.
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Quantification: The concentration of Nifurtimox in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mechanism of Action of Nifurtimox
Understanding the mechanism of action of Nifurtimox provides context for the application of its deuterated analog in research. Nifurtimox is a prodrug that is activated by parasitic nitroreductases.[5] This activation leads to the generation of reactive oxygen species (ROS) and other cytotoxic metabolites that cause damage to parasitic DNA, proteins, and lipids, ultimately leading to cell death.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Mechanistic Investigation of the Unusual Metabolism of Nifurtimox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2020249500A1 - Formulation de comprimé stable de nifurtimox et son procédé de production - Google Patents [patents.google.com]
- 6. US20150140089A1 - Novel formulations of nitrofurans including nifurtimox with enhanced activity with lower toxicity - Google Patents [patents.google.com]
